An In-depth Technical Guide to 1-(Furan-2-yl)propan-2-amine: Physicochemical Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 1-(Furan-2-yl)propan-2-amine: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Furan-2-yl)propan-2-amine is a furan-containing organic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from both computational predictions and data from analogous structures. This document outlines generalized experimental protocols for its synthesis and spectroscopic characterization. While specific biological data for this compound is limited, this guide explores the known biological activities of structurally related furan derivatives, suggesting potential avenues for future research.
Introduction
Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The furan ring is a key structural motif in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. 1-(Furan-2-yl)propan-2-amine, a structural analog of amphetamine, combines the furan scaffold with a propan-2-amine side chain, making it a compound of interest for neurological and pharmacological research. This guide aims to consolidate the available information on 1-(Furan-2-yl)propan-2-amine and provide a foundation for further investigation.
Physicochemical Properties
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(Furan-2-yl)propan-2-amine[1][2] |
| CAS Number | 57580-64-0[2][3][4][5][6] |
| Molecular Formula | C₇H₁₁NO[2][3][4][5][6] |
| Molecular Weight | 125.17 g/mol [1][2][3][5] |
| Canonical SMILES | CC(CC1=CC=CO1)N[2] |
| InChI Key | IDUAQSPIDXGMKI-UHFFFAOYSA-N[2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 39.16 Ų | ChemScene[3][5] |
| logP (Octanol-Water Partition Coefficient) | 1.1693 | ChemScene[3][5] |
| Hydrogen Bond Donors | 1 | ChemScene[3][5] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3][5] |
| Rotatable Bonds | 2 | ChemScene[3][5] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 1-(Furan-2-yl)propan-2-amine is not extensively documented, it can be prepared through established synthetic routes for primary amines from ketones. A common and effective method is the reductive amination of the corresponding ketone, 1-(furan-2-yl)propan-2-one.
Generalized Experimental Protocol for Synthesis via Reductive Amination
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.
Scheme 1: Synthesis of 1-(Furan-2-yl)propan-2-amine from 1-(Furan-2-yl)propan-2-one
Caption: Synthetic route to 1-(Furan-2-yl)propan-2-amine.
Materials:
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1-(Furan-2-yl)propan-2-one
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Ammonium acetate (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol (MeOH)
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Diethyl ether or Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 1-(furan-2-yl)propan-2-one (1 equivalent) in methanol, add ammonium acetate (10-20 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Once the reaction is complete, quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove most of the methanol.
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Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and a saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
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Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(Furan-2-yl)propan-2-amine.
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Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Table 3: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H on C5 of furan | ~7.3 | dd | J ≈ 1.8, 0.8 |
| H on C3 of furan | ~6.3 | dd | J ≈ 3.2, 1.8 |
| H on C4 of furan | ~6.1 | dd | J ≈ 3.2, 0.8 |
| CH (methine) | ~3.0-3.3 | m | - |
| CH₂ (methylene) | ~2.7-2.9 | m | - |
| NH₂ | ~1.5-2.5 (broad s) | - | - |
| CH₃ (methyl) | ~1.1-1.3 | d | J ≈ 6.5 |
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 of furan | ~155 |
| C5 of furan | ~141 |
| C3 of furan | ~110 |
| C4 of furan | ~105 |
| CH (methine) | ~45-50 |
| CH₂ (methylene) | ~35-40 |
| CH₃ (methyl) | ~20-25 |
Table 5: Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3400-3250 (two bands) | Primary amine |
| C-H stretch (furan) | ~3100 | Aromatic C-H |
| C-H stretch (alkyl) | 2960-2850 | Aliphatic C-H |
| N-H bend | 1650-1580 | Primary amine scissoring |
| C=C stretch (furan) | 1600-1475 | Aromatic ring stretch |
| C-N stretch | 1250-1020 | Amine C-N |
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): m/z = 125
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Major Fragments: Fragmentation is expected to occur via cleavage of the C-C bond alpha to the nitrogen atom, leading to a base peak at m/z 44 ([CH(NH₂)CH₃]⁺). Another significant fragment would arise from the cleavage of the bond between the methylene group and the furan ring, resulting in the furfuryl cation at m/z 81.
Biological Activity and Potential Applications
While there is no specific pharmacological data available for 1-(Furan-2-yl)propan-2-amine, the broader class of furan derivatives exhibits a wide range of biological activities. These include antibacterial, antifungal, anti-inflammatory, and anticancer properties[7][8]. The structural similarity of 1-(Furan-2-yl)propan-2-amine to amphetamine suggests that it may possess psychoactive properties and could interact with monoamine transporters[9][10][11].
The furan ring can act as a bioisostere for a phenyl ring, which may alter the compound's metabolic stability and receptor binding profile compared to its phenyl-substituted counterparts. Research on benzofuran analogs of amphetamine has shown that they can act as monoamine releasers with varying potencies at dopamine, norepinephrine, and serotonin transporters, often exhibiting MDMA-like effects[9]. It is plausible that 1-(Furan-2-yl)propan-2-amine could have a similar mechanism of action, though likely with different potency and selectivity.
Further research is warranted to explore the pharmacological profile of 1-(Furan-2-yl)propan-2-amine, including its affinity for monoamine transporters and receptors, and to evaluate its potential as an antibacterial, anti-inflammatory, or CNS-active agent.
Caption: Generalized workflow for the synthesis and evaluation.
Safety and Handling
Detailed toxicological data for 1-(Furan-2-yl)propan-2-amine is not available. However, based on data for similar compounds and its functional groups, it should be handled with care. It is a primary amine and may be corrosive and cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-(Furan-2-yl)propan-2-amine is a compound with interesting potential in the field of medicinal chemistry, stemming from its furan core and its structural relationship to known psychoactive compounds. This technical guide has summarized the currently available, though limited, information on its physicochemical properties, and has provided a generalized framework for its synthesis and characterization. Significant further research is required to experimentally determine its physical and spectroscopic properties and to elucidate its pharmacological profile and potential therapeutic applications. The exploration of its biological activities, particularly its effects on the central nervous system and its potential as an antimicrobial or anti-inflammatory agent, represents a promising area for future investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1-(Furan-2-yl)propan-2-amine | C7H11NO | CID 2772203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
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- 8. researchgate.net [researchgate.net]
- 9. Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heterocyclic amphetamine analogs -Beagle , Hive Serious Chemistry [chemistry.mdma.ch]
- 11. Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides - PubMed [pubmed.ncbi.nlm.nih.gov]
